![molecular formula C14H12O3S3 B296076 Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate](/img/structure/B296076.png)
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate, also known as MTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate is not fully understood, but studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has also been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and suppressing angiogenesis.
Biochemical and Physiological Effects:
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been shown to exhibit low toxicity in vitro and in vivo studies, making it a promising candidate for further development as an anti-cancer agent. However, its effects on normal cells and tissues are yet to be fully elucidated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in lab experiments is its high yield synthesis method, which allows for the production of large quantities of the compound. Additionally, Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been shown to exhibit good stability and solubility in various solvents. However, one of the limitations of using Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in lab experiments is its high cost, which may limit its accessibility to researchers with limited funding.
Zukünftige Richtungen
There are several future directions for research on Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate, including its potential applications as an anti-cancer agent, its use as a building block for the synthesis of novel organic materials, and its application in organic electronics. Further studies are also needed to fully elucidate its mechanism of action and its effects on normal cells and tissues.
Synthesemethoden
The synthesis of Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate involves the reaction of 2-methyl-1,3-dithiole-4-carboxylic acid with 4-methoxybenzaldehyde and thioacetamide in the presence of a catalyst. The product is then purified using column chromatography to obtain Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate in high yield.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has shown promising results as an anti-cancer agent, with studies reporting its ability to induce apoptosis in cancer cells. In material science, Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been used as a building block for the synthesis of novel organic materials with interesting electronic and optical properties. In organic electronics, Methyl 2-[2-(4-methoxyphenyl)-2-thioxoethylidene]-1,3-dithiole-4-carboxylate has been utilized as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
Molekularformel |
C14H12O3S3 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
methyl (2E)-2-[2-(4-methoxyphenyl)-2-sulfanylideneethylidene]-1,3-dithiole-4-carboxylate |
InChI |
InChI=1S/C14H12O3S3/c1-16-10-5-3-9(4-6-10)11(18)7-13-19-8-12(20-13)14(15)17-2/h3-8H,1-2H3/b13-7+ |
InChI-Schlüssel |
KYOMZAZMMHCCLL-NTUHNPAUSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=S)/C=C/2\SC=C(S2)C(=O)OC |
SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=S)C=C2SC=C(S2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





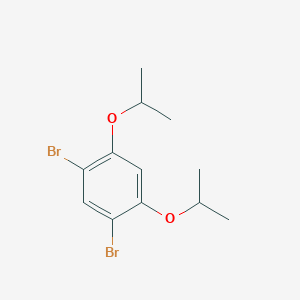
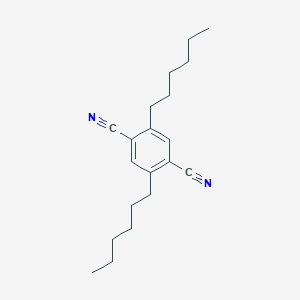
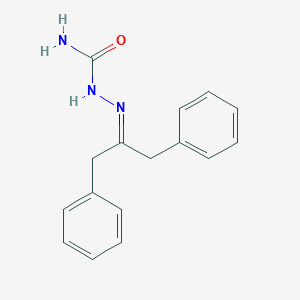
![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
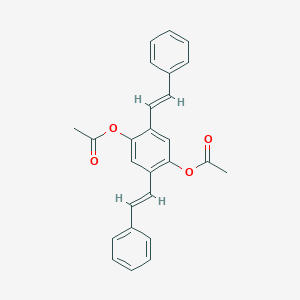
![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
![4-{[(4-Tert-butylphenyl)sulfonyl]methyl}benzaldehyde](/img/structure/B296010.png)
![4-[[3-(Trifluoromethyl)phenyl]sulfonylmethyl]benzaldehyde](/img/structure/B296012.png)
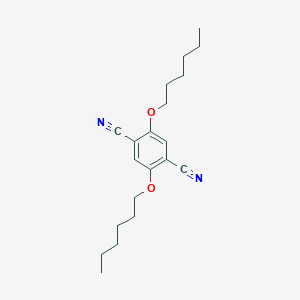
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)